Demethylfruticulin A

Description

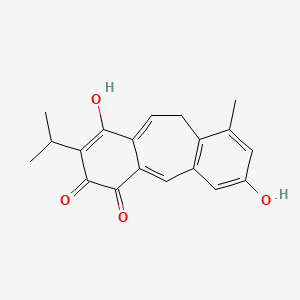

Demethylfruticulin A (dfA) is a bioactive diterpene isolated from Salvia procurrens Benth., a plant species within the Lamiaceae family known for its medicinal properties . Structurally, it is characterized by a clerodane-type diterpenoid skeleton, distinguished by the absence of a methyl group compared to its analog, Fruticulin A (fA). dfA has garnered attention for its broad-spectrum biological activities, particularly its antiviral and antiparasitic effects. Studies highlight its potent inhibition of Herpes Simplex Virus type 2 (HSV-2) and significant leishmanicidal activity against Leishmania amazonensis .

Properties

Molecular Formula |

C19H18O4 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

7,14-dihydroxy-12-methyl-6-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(11),2,6,8,12,14-hexaene-4,5-dione |

InChI |

InChI=1S/C19H18O4/c1-9(2)16-17(21)14-5-4-13-10(3)6-12(20)7-11(13)8-15(14)18(22)19(16)23/h5-9,20-21H,4H2,1-3H3 |

InChI Key |

DCRQQKPWFBDFPA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1CC=C3C(=C2)C(=O)C(=O)C(=C3O)C(C)C)O |

Canonical SMILES |

CC1=CC(=CC2=C1CC=C3C(=C2)C(=O)C(=O)C(=C3O)C(C)C)O |

Synonyms |

demethyl fruticuline A demethylfruticuline A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Demethylfruticulin A is part of a group of diterpenes isolated from Salvia procurrens, including 7-Hydroxyfruticulin A (7-OH-fA) , Fruticulin A (fA) , Procurrenin A (pA) , and Procurrenin B (pB) . Below is a detailed comparison of their structural, pharmacological, and mechanistic properties:

Antiviral Activity Against HSV-2

A direct virucidal assay in Vero E6 cells demonstrated dose-dependent inhibition of HSV-2 by these compounds (Table 1) :

| Compound | Inhibition at 5 µM (%) | Inhibition at 12.5 µM (%) | Inhibition at 25 µM (%) | Inhibition at 50 µM (%) |

|---|---|---|---|---|

| 7-Hydroxyfruticulin A | 35.39 ± 1.23 | 62.07 ± 0.98 | 74.64 ± 1.75 | — |

| This compound | 18.75 ± 0.80 | 48.87 ± 2.10 | 85.43 ± 1.66 | 93.75 ± 3.02 |

| Fruticulin A | — | 52.50 ± 1.61 | 100.00 ± 4.97 | — |

- Key Findings :

- Fruticulin A (fA) exhibited the highest potency, achieving complete viral inhibition (100%) at 25 µM .

- This compound (dfA) showed delayed but robust activity, reaching 93.75% inhibition at 50 µM, suggesting a broader effective concentration range .

- 7-OH-fA displayed moderate activity, indicating that hydroxylation may reduce efficacy compared to demethylation or structural analogs like fA .

Leishmanicidal Activity Against L. amazonensis

All four diterpenes demonstrated significant activity against promastigote and amastigote forms of L. amazonensis, with distinct IC50 values and mechanistic effects (Table 2) :

| Compound | IC50 (µM) | Membrane Integrity Loss (%) | ROS Increase (%) | Mitochondrial Depolarization (%) |

|---|---|---|---|---|

| Fruticulin A | 13.7 | 52 | ~100 | 48 |

| This compound | 12.7 | 47 | ~100 | 56 |

| Procurrenin A | 4.8 | 40 | ~100 | 60 |

| Procurrenin B | 16.26 | 43 | ~100 | 74 |

- Key Findings :

- Procurrenin A (pA) exhibited the strongest leishmanicidal activity (IC50 = 4.8 µM), outperforming dfA (12.7 µM) and fA (13.7 µM) .

- dfA induced higher mitochondrial depolarization (56%) compared to fA (48%), suggesting enhanced disruption of parasite energy metabolism .

- All compounds triggered near-complete ROS generation (~100%), a critical factor in parasite oxidative stress and death .

Structural and Mechanistic Insights

- Procurrenins A/B are novel compounds with uncharacterized structural modifications that may explain their superior leishmanicidal activity .

Mechanistic Overlaps and Distinctions :

- All diterpenes induce ROS, but dfA and pA show stronger mitochondrial depolarization, linking this effect to their higher antiparasitic efficacy .

- Virucidal activity correlates with structural features: fA’s complete inhibition of HSV-2 at 25 µM suggests unique interactions with viral entry or replication machinery .

Q & A

Basic Research Questions

Q. What are the primary biological activities of Demethylfruticulin A, and how are they experimentally validated?

- This compound (DFA) exhibits dose-dependent antiviral activity against Herpes Simplex Virus type 2 (HSV-2) in vitro. Experimental validation involves virucidal assays using the Vero E6 cell line, with cell viability assessed via AlamarBlue. Activity is quantified through inhibition percentages at varying concentrations (e.g., 18.75% at 5 µM, 93.75% at 50 µM) .

- Methodology : Use direct virucidal assays with positive controls (e.g., Aciclovir) and ANOVA for statistical validation. Ensure cell viability >80% to confirm non-cytotoxic effects .

Q. How is this compound isolated and characterized from its natural source?

- DFA is isolated from Salvia procurrens (Lamiaceae family) via chromatographic techniques. Structural characterization employs nuclear magnetic resonance (NMR) and mass spectrometry (MS). Purity is confirmed using high-performance liquid chromatography (HPLC) .

- Methodology : Follow standardized protocols for diterpene isolation, including solvent partitioning and column chromatography. Validate purity thresholds (e.g., ≥95%) before biological testing .

Q. What in vitro models are suitable for initial screening of this compound’s bioactivity?

- Vero E6 cells are commonly used for antiviral screening. Cell viability assays (e.g., AlamarBlue, MTT) precede virucidal activity tests. Dose-response curves (5–50 µM) are generated to determine EC50 values .

- Methodology : Optimize cell culture conditions (e.g., CO₂ levels, media composition) and include triplicate runs to minimize variability. Use IC₅₀ calculations for comparative analysis with known antivirals .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s antiviral activity, and how can they be elucidated?

- Hypothesized mechanisms include viral entry inhibition or replication interference. Mechanistic studies require:

- Time-of-addition assays to identify the viral lifecycle stage targeted.

- Western blotting/qPCR to quantify viral protein/DNA synthesis post-DFA treatment.

- Molecular docking to predict interactions with viral enzymes (e.g., HSV-2 DNA polymerase) .

- Data Interpretation : Compare results with structural analogs (e.g., Fruticulin A) to identify functional groups critical for activity .

Q. How can researchers resolve contradictions in reported efficacy of this compound across studies?

- Discrepancies may arise from variations in:

- Compound purity : Validate via HPLC and NMR.

- Assay conditions : Standardize cell lines, viral titers, and incubation times.

- Statistical power : Use larger sample sizes and meta-analyses to consolidate findings .

Q. What are the challenges in designing pharmacokinetic studies for this compound?

- Key challenges include:

- Low solubility : Use solubilizing agents (e.g., DMSO) or nanoformulations.

- Metabolic stability : Conduct liver microsome assays to identify metabolic pathways.

- Bioavailability : Pair in vitro data with in vivo models (e.g., murine HSV-2 infection) to assess absorption and distribution .

- Documentation : Follow pharmaceutical research guidelines for preclinical data reporting, including detailed materials/methods and conflict-of-interest statements .

Methodological Guidance

Q. How should researchers conduct a systematic review of this compound’s pharmacological potential?

- Steps :

Define inclusion/exclusion criteria (e.g., peer-reviewed studies, in vitro/in vivo data).

Use databases (PubMed, SciFinder) with keywords: "this compound," "Salvia procurrens," "antiviral diterpenes."

Apply GRADE methodology to assess evidence quality and risk of bias .

- Output : Tabulate efficacy data (e.g., IC₅₀, selectivity indices) and highlight gaps (e.g., lack of clinical trials) .

Q. What experimental controls are critical for ensuring reproducibility in this compound studies?

- Essential controls :

- Negative controls : Untreated cells and solvent-only groups.

- Positive controls : Standard antivirals (e.g., Aciclovir for HSV-2).

- Technical replicates : Minimum triplicate runs per concentration .

- Reporting : Adhere to journal guidelines (e.g., Pharmaceutical Research) for materials/methods detail, including instrument precision and statistical thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.